Methyl 4-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate
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Overview
Description
Methyl 4-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate is a quinoline derivative with a boronic acid ester group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Ester Formation: The compound can be synthesized by reacting 4-chloro-8-quinolinecarboxylic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) under mild conditions.
Methylation: The carboxylic acid group can be methylated using methanol in the presence of a strong acid catalyst like sulfuric acid or an acid chloride reagent.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Substitution: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new anticancer and antibacterial agents. Industry: Its applications extend to material science, where it is used in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with amino acids in enzyme active sites, leading to inhibition or modulation of enzyme activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound is structurally similar but lacks the quinoline core, making it less reactive in cross-coupling reactions.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound has a different heterocyclic core and is used primarily as a reagent in phosphitylation reactions.
Uniqueness: Methyl 4-chloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate stands out due to its quinoline structure, which imparts unique chemical properties and reactivity compared to other boronic acid esters.
Properties
IUPAC Name |
methyl 4-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BClNO4/c1-16(2)17(3,4)24-18(23-16)11-8-6-7-10-12(19)9-13(15(21)22-5)20-14(10)11/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMUVEBCZPUOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CC(=N3)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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